(E)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, a p-tolyl group, and a 4-oxo-but-2-enamide group. The p-tolyl group is a functional group related to toluene and is considered nonpolar and hydrophobic . The 4-oxo-but-2-enamide group contains a carbonyl group (C=O) and an amide group (CONH2), which are polar and can participate in hydrogen bonding .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidin-5(4H)-yl ring, the introduction of the p-tolyl group, and the formation of the 4-oxo-but-2-enamide group. The p-tolyl group could potentially be introduced via a Williamson etherification or a C-C coupling reaction .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds within the pyrazolo[3,4-d]pyrimidine category have been synthesized and evaluated for their biological activities, including antitumor, antimicrobial, and antioxidant properties. For instance, a study demonstrated the synthesis of novel pyrazole and pyrimidine derivatives, highlighting their excellent in vitro antitumor activity against MCF-7 cell lines, alongside high antimicrobial and antioxidant activities. The structure-activity relationship (SAR) was explored, correlating biological activity with quantum chemical properties such as total energy, and the energy of the HOMO and LUMO, through Density Functional Theory (DFT) calculations (Farag & Fahim, 2019).
Anticancer and Anti-5-lipoxygenase Agents
Another study focused on the synthesis of novel pyrazolopyrimidines derivatives, showcasing their anticancer and anti-5-lipoxygenase activities. These derivatives have shown cytotoxic effects against HCT-116 and MCF-7 cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Rahmouni et al., 2016).
Antitumor and Antimicrobial Activities
Further research into pyrazolo[3,4-d]pyrimidine ribonucleosides revealed their antitumor and antiviral activities. Specifically, certain derivatives exhibited moderate antitumor activity in vitro against leukemia cell lines, showcasing the therapeutic potential of these compounds in oncology and virology (Petrie et al., 1985).
Heterocyclic Synthesis and Biological Potential
The utility of enaminonitriles for the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines, has been explored, demonstrating their significant in vitro antitumor activity and potential as antimicrobial and antioxidant agents. These findings underscore the versatility of these compounds in the development of new therapeutic agents (Deohate & Palaspagar, 2020).
Properties
IUPAC Name |
(E)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-3-4-14(22)19-20-10-17-15-13(16(20)23)9-18-21(15)12-7-5-11(2)6-8-12/h3-10H,1-2H3,(H,19,22)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWATMSPCCLFLU-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.